Distinct Enzyme Kinetics: Imipramine N-Glucuronide Formation by UGT2B10 vs. UGT1A4 Compared to Other TCA N-Glucuronides
The apparent Km (S50) for imipramine N-glucuronide formation by recombinant UGT2B10 is 16.8 µM, compared to 262 µM for UGT1A4, indicating a 15.6-fold higher affinity for UGT2B10 [1]. This kinetic profile differs markedly from that of amitriptyline N-glucuronide (Km UGT2B10: 2.60 µM; UGT1A4: 448 µM) and clomipramine N-glucuronide (Km UGT2B10: 14.4 µM; UGT1A4: 112 µM) [1]. The in vitro clearances (CLint or CLmax) for imipramine glucuronidation are comparable between UGT2B10 and UGT1A4, whereas amitriptyline glucuronidation by UGT2B10 exhibits a >10-fold higher CLint than that by UGT1A4 [1].
| Evidence Dimension | Apparent Km (S50) for N-glucuronide formation by UGT2B10 vs. UGT1A4 |
|---|---|
| Target Compound Data | Imipramine: UGT2B10 Km = 16.8 µM, UGT1A4 Km = 262 µM |
| Comparator Or Baseline | Amitriptyline: UGT2B10 Km = 2.60 µM, UGT1A4 Km = 448 µM; Clomipramine: UGT2B10 Km = 14.4 µM, UGT1A4 Km = 112 µM; Trimipramine: UGT2B10 Km = 11.2 µM, UGT1A4 Km = 258 µM |
| Quantified Difference | Imipramine UGT2B10 affinity is 15.6× higher than UGT1A4; vs. Amitriptyline which shows a 172× difference in affinity between UGT2B10 and UGT1A4 |
| Conditions | Recombinant UGT2B10 and UGT1A4 expressed in Sf9 insect cells; glucuronide formation measured by LC-MS/MS |
Why This Matters
Selecting the correct N-glucuronide reference standard with validated kinetic data is critical for accurate in vitro DMPK assays; substitution with an alternative TCA N-glucuronide would yield erroneous enzyme kinetic parameters and misrepresent metabolic clearance.
- [1] Diansong Zhou, et al. Role of Human UGT2B10 in N-Glucuronidation of Tricyclic Antidepressants, Amitriptyline, Imipramine, Clomipramine, and Trimipramine. Drug Metabolism and Disposition, 2010, 38(5): 863–870. View Source
